
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Descripción general
Descripción
Pyridazinyl compounds are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The “2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole” is likely to be a derivative of this class .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazine or its derivatives . For example, a class of pyridazine-based compounds was synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques, including UV-visible, 1H and 13C NMR, FT-IR, mass and EPR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile” has a molecular weight of 229.66 g/mol .Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, exhibit a broad spectrum of biological activities due to their unique structural features. These features enable effective binding with various enzymes and receptors through numerous weak interactions, leading to diverse therapeutic applications. Research highlights the development of 1,3,4-oxadiazole-based compounds for treating various ailments, significantly contributing to medicinal chemistry. The scope of these compounds extends across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, suggesting their substantial development value in new drug discovery and therapeutic interventions (Verma et al., 2019).
Metal-Ion Sensing Applications
The structural adaptability of 1,3,4-oxadiazole scaffolds, including derivatives of this compound, extends their utility to metal-ion sensing applications. These compounds serve as key building blocks for developing fluorescent frameworks, especially in chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms). This facilitates the creation of selective metal-ion sensors, showcasing the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceutical uses and into material science and analytical chemistry (Sharma et al., 2022).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives is significant, with research demonstrating their efficacy against a wide range of microbial pathogens. These compounds have been found to possess antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. The search for new antimicrobial agents is critical in the fight against antimicrobial resistance, and 1,3,4-oxadiazole derivatives, including those related to this compound, are promising candidates for developing new drugs with potential application in treating various infections (Glomb & Świątek, 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Some pyridazine derivatives have been found to exhibit affinity towards neuronal targets .
Mode of Action
It’s known that many pyridazine derivatives interact with their targets through the nitrogen atoms present in their structure .
Biochemical Pathways
It’s worth noting that pyridazine derivatives are often involved in a wide range of biological behaviors and can affect various pathways .
Pharmacokinetics
A related compound, ethyl 2-(6-chloropyridazin-3-yl)acetate, has been found to have high gi absorption and is bbb permeant .
Result of Action
Some pyridazine-based compounds have been found to have antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .
Action Environment
It’s worth noting that many pyridazine derivatives are used in environments ranging from aquaculture to animal husbandry, indicating their stability and efficacy in various environments .
Propiedades
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXWDLUPLSVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677577 | |
| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960492-59-5 | |
| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

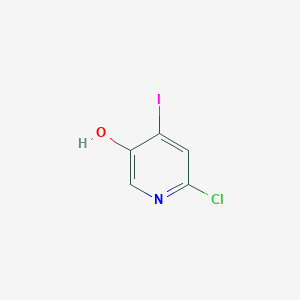
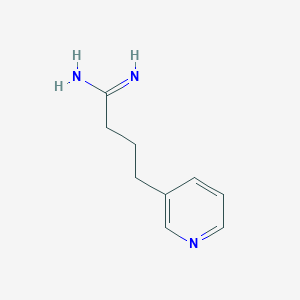
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)

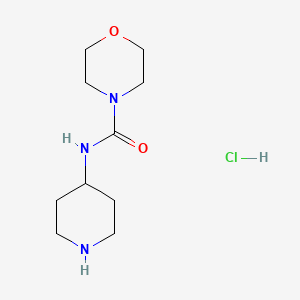

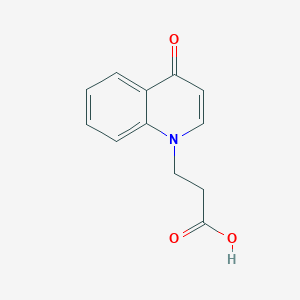
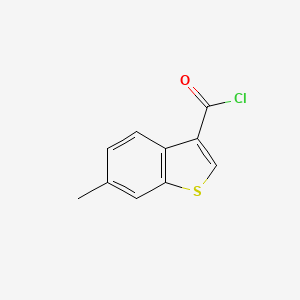
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)

